6-(2-Chlorophenyl)-1,3-diazinane-2,4-dione

Description

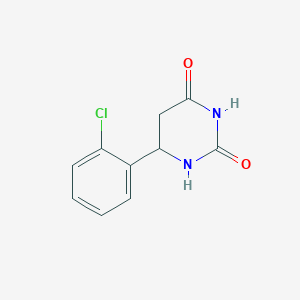

6-(2-Chlorophenyl)-1,3-diazinane-2,4-dione (CAS 743440-50-8) is a heterocyclic compound characterized by a six-membered 1,3-diazinane ring substituted with a 2-chlorophenyl group at the 6-position. Its molecular formula is C₁₀H₈ClN₂O₂, with a molecular weight of 232.64 g/mol (calculated from evidence in ). The compound features a pyrimidinedione core, where the diazinane ring is fused with two ketone groups at positions 2 and 3. Synonymous names include 6-(2-chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione and AKOS023261663 .

Properties

IUPAC Name |

6-(2-chlorophenyl)-1,3-diazinane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c11-7-4-2-1-3-6(7)8-5-9(14)13-10(15)12-8/h1-4,8H,5H2,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIXYAGXETURNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)NC1=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)-1,3-diazinane-2,4-dione typically involves the reaction of 2-chlorobenzoyl chloride with urea under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the diazinane ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing efficient mixing techniques to ensure uniformity. Additionally, the use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The chlorophenyl group in the compound can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Diazinane-dione Derivatives

Substituent Variations on the Aromatic Ring

- 6-(4-Aminophenyl)-1,3-diazinane-2,4-dione (CAS 90840-43-0) Molecular Formula: C₁₀H₁₁N₃O₂ Molecular Weight: 205.22 g/mol Key Differences: The substitution of a 4-aminophenyl group (electron-donating -NH₂) instead of 2-chlorophenyl (electron-withdrawing -Cl) alters electronic properties. The amino group enhances solubility in polar solvents and may increase reactivity in nucleophilic reactions.

- 1-Phenyl-1,3-diazinane-2,4-dione (CAS 15533-68-3) Molecular Formula: C₁₀H₁₀N₂O₂ Molecular Weight: 190.2 g/mol Key Differences: The unsubstituted phenyl group lacks halogen atoms, reducing steric hindrance and lipophilicity. This compound may exhibit higher solubility in nonpolar solvents compared to the chlorinated analog. Its simpler structure makes it a candidate for studying baseline diazinane-dione reactivity .

Alkyl-Substituted Diazinane-diones

- 5-Ethyl-5-(3-methylbutyl)-1,3-diazinane-2,4-dione Structure: Alkyl substituents at both the 5- and 5-positions create a branched hydrophobic core. Such alkyl derivatives are more common in agrochemicals due to enhanced lipid solubility .

Comparison with Chlorophenyl-Substituted Heterocycles

Benzodiazepine Derivatives

- Methylclonazepam (5-(2-Chlorophenyl)-1-methyl-7-nitro-1H-benzo[e][1,4]diazepin-2(3H)-one)

- Molecular Formula : C₁₆H₁₂ClN₃O₃

- Key Differences : While sharing a 2-chlorophenyl group, Methylclonazepam’s benzodiazepine core confers anxiolytic properties. The nitro group at position 7 enhances metabolic stability, contrasting with the pyrimidinedione core of the target compound, which lacks such pharmacological activity .

Agrochemical Compounds

- Clomazone (2-((2-Chlorophenyl)methyl)-4,4-dimethyl-3-isoxazolidinone) Use: Herbicide Key Differences: Clomazone’s isoxazolidinone ring and methyl groups enhance soil persistence. The 2-chlorophenyl group in both compounds may contribute to similar modes of action (e.g., inhibition of carotenoid biosynthesis), but the heterocyclic core dictates target specificity .

Data Table: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Potential Application |

|---|---|---|---|---|---|

| 6-(2-Chlorophenyl)-1,3-diazinane-2,4-dione | 743440-50-8 | C₁₀H₈ClN₂O₂ | 232.64 | 2-Chlorophenyl | Agrochemical intermediate |

| 6-(4-Aminophenyl)-1,3-diazinane-2,4-dione | 90840-43-0 | C₁₀H₁₁N₃O₂ | 205.22 | 4-Aminophenyl | Pharmaceutical intermediate |

| 1-Phenyl-1,3-diazinane-2,4-dione | 15533-68-3 | C₁₀H₁₀N₂O₂ | 190.2 | Phenyl | Chemical synthesis |

| Methylclonazepam | 33887-02-4 | C₁₆H₁₂ClN₃O₃ | 329.74 | 2-Chlorophenyl, Nitro | Anxiolytic drug |

| Clomazone | 81777-89-1 | C₁₂H₁₄ClNO₂ | 239.70 | 2-Chlorophenylmethyl | Herbicide |

Biological Activity

6-(2-Chlorophenyl)-1,3-diazinane-2,4-dione is a heterocyclic compound with significant biological activities, particularly in the fields of oncology and microbiology. This article reviews the compound's mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H9ClN2O2

- Molecular Weight : Approximately 224.64 g/mol

- Structure : The compound features a diazinane core with two carbonyl groups (diones) and a chlorophenyl substituent.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : The compound inhibits specific enzymes by binding to their active sites, blocking catalytic activity. This inhibition can lead to anti-inflammatory and anticancer effects.

- Cell Signaling Modulation : It modulates signaling pathways and regulates gene expression, contributing to its anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. The following table summarizes the compound's cytotoxic effects:

| Cell Line | IC50 (µg/mL) | Effect Description |

|---|---|---|

| MCF-7 | 10.10 | Moderate cytotoxicity |

| HepG2 | 18.39 | Enhanced antiproliferative |

| Sarcoma Cells | 2.32 | High potency against tumors |

The compound has been shown to induce apoptotic cell death in several studies, indicating its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various pathogens:

- Mycobacterium tuberculosis H37Rv : Effective against this strain.

- Fungal Pathogens : Exhibits antifungal activity against multiple pathogenic fungi.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited tumor growth in MCF-7 cells through apoptosis induction.

- Antimicrobial Efficacy Research : Another research article reported that the compound effectively inhibited the growth of Mycobacterium tuberculosis and various fungal strains, suggesting its utility in treating infections.

- Mechanistic Insights : Research has also focused on the biochemical pathways affected by this compound, including carbohydrate metabolism enzymes and cellular signaling pathways associated with cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.